molecular formula C14H21N3O5S B13287597 3-{[1-(4-Nitrobenzenesulfonyl)piperidin-4-yl]oxy}propan-1-amine

3-{[1-(4-Nitrobenzenesulfonyl)piperidin-4-yl]oxy}propan-1-amine

Cat. No.: B13287597
M. Wt: 343.40 g/mol
InChI Key: XGDVLKXJJGPJGQ-UHFFFAOYSA-N
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Description

3-{[1-(4-Nitrobenzenesulfonyl)piperidin-4-yl]oxy}propan-1-amine is a chemical compound with the molecular formula C₁₄H₂₁N₃O₅S This compound is characterized by the presence of a piperidine ring substituted with a nitrobenzenesulfonyl group and an amine group linked through a propoxy chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[1-(4-Nitrobenzenesulfonyl)piperidin-4-yl]oxy}propan-1-amine typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring is synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Nitrobenzenesulfonyl Group: The nitrobenzenesulfonyl group is introduced via sulfonylation reactions using reagents such as nitrobenzenesulfonyl chloride.

    Linking the Propoxy Chain: The propoxy chain is attached through etherification reactions, often using reagents like propyl bromide.

    Final Amination:

Industrial Production Methods

While the compound is primarily synthesized in research laboratories, industrial-scale production would involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the concentration of reagents, as well as employing purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-{[1-(4-Nitrobenzenesulfonyl)piperidin-4-yl]oxy}propan-1-amine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, leading to the formation of different sulfonamide derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various sulfonamide derivatives.

Scientific Research Applications

3-{[1-(4-Nitrobenzenesulfonyl)piperidin-4-yl]oxy}propan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-{[1-(4-Nitrobenzenesulfonyl)piperidin-4-yl]oxy}propan-1-amine involves its interaction with specific molecular targets. The nitrobenzenesulfonyl group can interact with proteins and enzymes, potentially inhibiting their activity. The piperidine ring may also play a role in modulating the compound’s biological activity by interacting with receptor sites.

Comparison with Similar Compounds

Similar Compounds

    4-Nitrobenzenesulfonyl Piperidine: Lacks the propoxy chain and amine group.

    3-{[1-(4-Methylbenzenesulfonyl)piperidin-4-yl]oxy}propan-1-amine: Contains a methyl group instead of a nitro group.

    3-{[1-(4-Chlorobenzenesulfonyl)piperidin-4-yl]oxy}propan-1-amine: Contains a chlorine atom instead of a nitro group.

Uniqueness

3-{[1-(4-Nitrobenzenesulfonyl)piperidin-4-yl]oxy}propan-1-amine is unique due to the presence of the nitrobenzenesulfonyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s reactivity and potential interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C14H21N3O5S

Molecular Weight

343.40 g/mol

IUPAC Name

3-[1-(4-nitrophenyl)sulfonylpiperidin-4-yl]oxypropan-1-amine

InChI

InChI=1S/C14H21N3O5S/c15-8-1-11-22-13-6-9-16(10-7-13)23(20,21)14-4-2-12(3-5-14)17(18)19/h2-5,13H,1,6-11,15H2

InChI Key

XGDVLKXJJGPJGQ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1OCCCN)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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